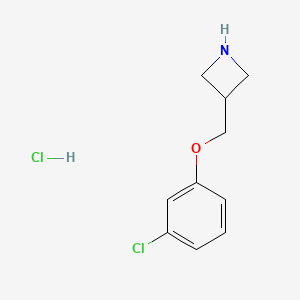

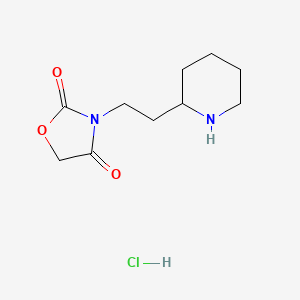

![molecular formula C11H7ClN4S B1530946 1-(4-Chlorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol CAS No. 5334-62-3](/img/structure/B1530946.png)

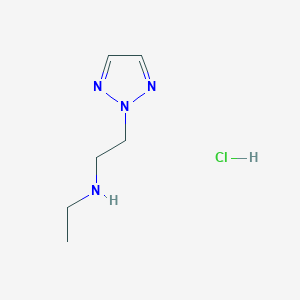

1-(4-Chlorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol

Übersicht

Beschreibung

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C11H7ClN4S and its molecular weight is 262.72 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Diese Verbindung wurde auf ihr Potenzial als Antioxidans untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, der durch freie Radikale verursacht wird. Die Struktur von Pyrimidinderivaten, einschließlich 1-(4-Chlorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol, ermöglicht es ihnen, als Fänger von freien Radikalen zu wirken und so Zellschäden zu verhindern .

Antitumor-Eigenschaften

Forschungen haben gezeigt, dass Pyrimidinderivate Antitumor-Aktivitäten aufweisen können. Die Fähigkeit dieser Verbindungen, mit verschiedenen biologischen Zielen zu interagieren, wie z. B. Enzymen oder Rezeptoren, die an der Proliferation von Krebszellen beteiligt sind, macht sie wertvoll für die Entwicklung neuer Krebstherapien .

Enzymhemmung

Die Verbindung wurde auf ihre Rolle als Enzymhemmer untersucht, insbesondere im Zusammenhang mit der Lipoxygenase (LOX)-Hemmung. LOX ist ein Enzym, das die Oxidation von mehrfach ungesättigten Fettsäuren katalysiert, was zur Produktion von Mediatoren führt, die zu Entzündungs- und allergischen Reaktionen beitragen können. Die Hemmung von LOX kann daher für die Behandlung solcher Zustände von Vorteil sein .

Interaktion mit Glutathion

Glutathion ist ein wichtiges Antioxidans in Zellen, und seine Interaktion mit verschiedenen Verbindungen kann ihre pharmakologischen Eigenschaften beeinflussen. This compound wurde auf seine Fähigkeit getestet, mit Glutathion zu interagieren, was seine antioxidative Kapazität und potenzielle therapeutische Anwendungen beeinflussen kann .

Pharmakokinetik und Medikamentenentwicklung

Die pharmakokinetischen Eigenschaften einer Verbindung, einschließlich Absorption, Verteilung, Metabolismus und Ausscheidung, sind für die Medikamentenentwicklung unerlässlich. Obwohl spezifische Daten zu dieser Verbindung möglicherweise nicht leicht verfügbar sind, deutet ihre strukturelle Klasse auf potenzielle Anwendungen bei der Erforschung dieser pharmakokinetischen Aspekte hin, um das Medikamentendesign zu optimieren .

Molekularmodellierung und Medikamentendesign

Das heterocyclische Ringsystem von Pyrimidinderivaten ist ein bevorzugtes Gerüst in der pharmazeutischen Chemie. Molekularmodellierungsstudien dieser Verbindungen können Einblicke in ihre Wechselwirkungen mit biologischen Zielen liefern und so bei der rationalen Gestaltung von Medikamenten mit verbesserter Wirksamkeit und reduzierter Toxizität helfen .

Wirkmechanismus

Target of Action

The primary target of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and is thus a key player in cell proliferation .

Mode of Action

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically blocking the progression from G1 phase to S phase . This results in the arrest of cell proliferation, which can lead to apoptosis, or programmed cell death . Therefore, the compound’s action impacts the cell cycle regulation pathway, with downstream effects including the potential induction of apoptosis .

Pharmacokinetics

These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .

Result of Action

The result of the action of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is the significant inhibition of cell proliferation, particularly in cancer cell lines such as MCF-7 and HCT-116 . This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and potential induction of apoptosis .

Biochemische Analyse

Biochemical Properties

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Src family kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to and inhibit the activity of other kinases, such as cAMP-dependent protein kinase catalytic subunit alpha, affecting various cellular processes .

Cellular Effects

The effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting Src kinase activity, leading to cell cycle arrest and programmed cell death . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exerts its effects through several mechanisms. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts critical signaling pathways, such as the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that mitigate its effects .

Dosage Effects in Animal Models

The effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol vary with different dosages in animal models. At lower doses, it can effectively inhibit target kinases and induce desired therapeutic effects, such as tumor regression in cancer models . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, affecting its intracellular concentration and localization . Furthermore, binding proteins can sequester this compound in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibits distinct subcellular localization patterns that impact its function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target molecules and exert its biochemical effects within the appropriate cellular context .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVRFHZDOOIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405421 | |

| Record name | SBB040439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-62-3 | |

| Record name | NSC1446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB040439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)